![molecular formula C11H19NO3S B12915370 Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- CAS No. 847061-51-2](/img/structure/B12915370.png)
Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydrofuran ring, a pentylthio group, and an acetamide moiety, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Pentylthio Group: The pentylthio group can be introduced via a nucleophilic substitution reaction, where a pentylthiol reacts with an appropriate leaving group on the tetrahydrofuran ring.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of (S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., thiols, amines) are employed under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Applications De Recherche Scientifique
(S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which (S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application, such as inhibition of enzyme activity or binding to a receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide: The enantiomer of the compound, which may exhibit different biological activities.
N-(2-Oxotetrahydrofuran-3-yl)-2-(methylthio)acetamide: A similar compound with a methylthio group instead of a pentylthio group.
N-(2-Oxotetrahydrofuran-3-yl)-2-(ethylthio)acetamide: Another analog with an ethylthio group.
Uniqueness
(S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its enantiomeric purity and the presence of the pentylthio group differentiate it from other similar compounds, potentially leading to unique interactions and applications.
Propriétés
Numéro CAS |
847061-51-2 |
|---|---|
Formule moléculaire |
C11H19NO3S |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
N-[(3S)-2-oxooxolan-3-yl]-2-pentylsulfanylacetamide |
InChI |
InChI=1S/C11H19NO3S/c1-2-3-4-7-16-8-10(13)12-9-5-6-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 |
Clé InChI |
CFVHIEZUHHLQFO-VIFPVBQESA-N |
SMILES isomérique |
CCCCCSCC(=O)N[C@H]1CCOC1=O |
SMILES canonique |
CCCCCSCC(=O)NC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





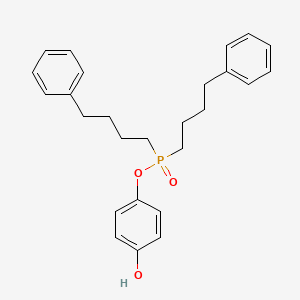
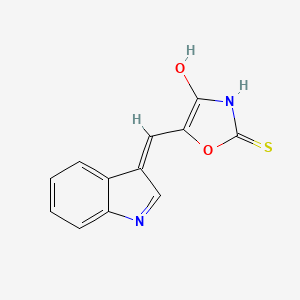
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)
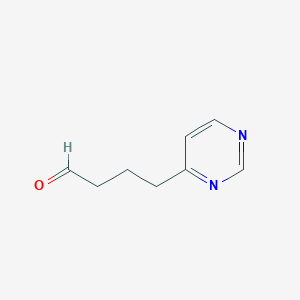
![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
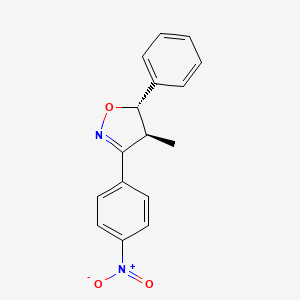
![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
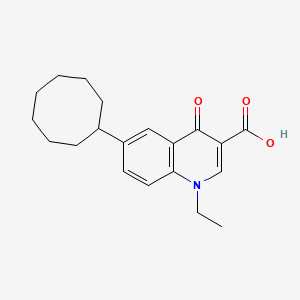
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)

